2-Chloro-5-(4-methylphenyl)pyrimidine
Description
2-Chloro-5-(4-methylphenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a chlorine atom at position 2 and a 4-methylphenyl group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products . Its reactivity at the chlorine position allows for further functionalization, making it a versatile scaffold in drug discovery .
Properties
CAS No. |
27956-37-2 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-chloro-5-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-7H,1H3 |
InChI Key |
AXBSAMHKWMWOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2-Chloro-5-(4-methylphenyl)pyrimidine with analogs differing in substituents at position 5:
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The methoxy group (electron-donating) in 2-Chloro-5-(4-methoxyphenyl)pyrimidine reduces melting point (129°C) compared to the chloro-substituted analog (208–212°C), likely due to decreased intermolecular forces .
- Steric effects : The tert-butyl group in 2-Chloro-5-(tert-butyl)pyrimidine lowers molecular weight but may hinder crystallization, explaining the lack of reported melting points .
Comparative Reactivity :
- The chlorine atom at position 2 is highly reactive, enabling substitution with amines, alkoxides, or organometallic reagents. For instance, 5-(4-Chlorophenyl)-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidine () incorporates a pyrrolidine group via nucleophilic displacement .
- Electron-withdrawing substituents (e.g., Cl) enhance the electrophilicity of the pyrimidine ring, accelerating further functionalization .
Structure-Activity Relationships :
- Substituent polarity : The 4-chlorophenyl group in PP2 enhances kinase selectivity compared to PP1’s 4-methylphenyl group, likely due to improved hydrophobic interactions .
- Hydrogen bonding : In N-(2-fluorophenyl)-...pyrimidin-4-amine (), intramolecular N–H⋯N bonds stabilize the active conformation, critical for antimicrobial activity .
Crystallographic and Conformational Analysis
Crystal structures reveal substituent-dependent packing patterns:
- 5-(4-Chlorophenyl)-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidine () forms pseudo-inversion-related dimers, stabilized by weak C–H⋯π interactions .
- Cyclopenta[g]pyrazolo[1,5-a]pyrimidines () exhibit planar heterobicyclic cores with aryl substituents twisted by 3.6–14.5°, affecting π-π stacking and solubility .
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